![molecular formula C12H17N3O2 B153487 tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 192869-49-1](/img/structure/B153487.png)
tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Overview
Description
Tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (tB-DHP) is a synthetic organic compound that has been studied for its potential applications in scientific research. tB-DHP has been found to have a variety of biochemical and physiological effects, and its synthesis is relatively simple.
Scientific Research Applications
mTOR Kinase and PI3 Kinase Inhibition
This compound is utilized in the synthesis of molecules that act as inhibitors for mTOR kinase and PI3 kinase . These enzymes are critical components of cellular signaling pathways and are implicated in various diseases, including cancer, making inhibitors valuable for therapeutic research.
Antiproliferative Agents
Derivatives of this compound have shown potential as antiproliferative agents . They can inhibit the growth of cancer cells, which is crucial for developing new cancer treatments. The compound’s ability to interfere with cell division makes it a candidate for anti-cancer drug development.
Antimicrobial Activity
The pyrido[4,3-d]pyrimidine scaffold is associated with antimicrobial properties . This application is significant in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Anti-inflammatory and Analgesic Properties
Compounds with the pyrido[4,3-d]pyrimidine core have been reported to exhibit anti-inflammatory and analgesic activities . This makes them useful for the synthesis of new drugs that can alleviate pain and reduce inflammation.
Hypotensive Effects
Some derivatives are known to have hypotensive effects, meaning they can lower blood pressure . This application is particularly relevant for the treatment of hypertension and cardiovascular diseases.
Antihistaminic Activities
The compound’s derivatives may also serve as antihistamines . These are substances that counteract the effects of histamine, providing relief from allergic reactions and symptoms.
Synthesis of Heterocyclic Compounds
The tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a key intermediate in the synthesis of various heterocyclic compounds . These compounds are structurally diverse and have a wide range of applications in medicinal chemistry.
Chemical Research and Development
In chemical R&D, this compound is used to explore new synthetic pathways and reactions . It serves as a building block for creating complex molecules, aiding in the discovery of new chemical entities with potential pharmaceutical applications.
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate” are currently unknown
Mode of Action
It is known that the compound can undergo transformations when heated under reflux with meona in buoh . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which this compound belongs, exhibit a wide range of biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways.
properties
IUPAC Name |
tert-butyl 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-5-4-10-9(7-15)6-13-8-14-10/h6,8H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMDDESVTHLXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC=NC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627633 | |
Record name | tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192869-49-1 | |
Record name | tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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